molecular formula C16H14N2O5 B6408028 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid CAS No. 1262010-05-8

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid

Cat. No.: B6408028
CAS No.: 1262010-05-8
M. Wt: 314.29 g/mol
InChI Key: CHAOLUHYCDDHGR-UHFFFAOYSA-N
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Description

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid is an organic compound with a complex structure that includes a nitro group, a carboxylic acid group, and an ethylaminocarbonyl group attached to a benzene ring

Properties

IUPAC Name

3-[3-(ethylcarbamoyl)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-17-15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(8-12)18(22)23/h3-9H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAOLUHYCDDHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691388
Record name 3'-(Ethylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-05-8
Record name 3'-(Ethylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid typically involves multiple steps:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure.

    Amidation: The ethylaminocarbonyl group can be introduced through amidation reactions, where an amine (ethylamine) reacts with a carboxylic acid derivative (such as an acid chloride).

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylaminocarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction of Nitro Group: 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-aminobenzoic acid.

    Reduction of Carboxylic Acid Group: 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzyl alcohol.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid depends on its functional groups:

    Nitro Group: Can participate in redox reactions, potentially affecting cellular redox states.

    Carboxylic Acid Group: Can form hydrogen bonds, influencing molecular interactions.

    Ethylaminocarbonyl Group: Can act as a nucleophile or electrophile in various reactions.

Comparison with Similar Compounds

    3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a nitro group.

    3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness:

  • The presence of both a nitro group and an ethylaminocarbonyl group makes 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid unique in its reactivity and potential applications compared to its analogs.

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